4-Carbamoyl-3-chloro-2-fluorophenylboronic acid
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Overview
Description
4-Carbamoyl-3-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with carbamoyl, chloro, and fluoro groups. These substitutions confer distinct reactivity and stability to the molecule, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-3-chloro-2-fluorophenylboronic acid typically involves the following steps:
Fluorination: The addition of a fluoro group is often carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be accomplished through the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-3-chloro-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Carbamoyl-3-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-carbamoyl-3-chloro-2-fluorophenylboronic acid is primarily based on the reactivity of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The presence of the carbamoyl, chloro, and fluoro groups further modulates the reactivity and specificity of the compound, allowing for targeted interactions with specific molecular targets and pathways .
Comparison with Similar Compounds
- 4-Carbamoyl-3-fluorophenylboronic acid
- 3-Carbamoyl-4-chlorophenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-Carbamoyl-3-chloro-2-fluorophenylboronic acid is unique due to the combination of carbamoyl, chloro, and fluoro substituents on the phenyl ring. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of both chloro and fluoro groups enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the carbamoyl group provides additional sites for hydrogen bonding and interaction with biological targets .
Properties
IUPAC Name |
(4-carbamoyl-3-chloro-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClFNO3/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOCNAPAIYTRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)N)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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